![molecular formula C15H20N2O B4836648 N-cyclopropyl-4-(1-piperidinyl)benzamide](/img/structure/B4836648.png)
N-cyclopropyl-4-(1-piperidinyl)benzamide
Übersicht
Beschreibung
N-cyclopropyl-4-(1-piperidinyl)benzamide, also known as CPPB, is a novel compound that has gained significant attention in the field of scientific research. CPPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This compound has been found to have potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
N-cyclopropyl-4-(1-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, N-cyclopropyl-4-(1-piperidinyl)benzamide reduces the release of dopamine in these regions, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1-piperidinyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-cyclopropyl-4-(1-piperidinyl)benzamide reduces the rewarding effects of drugs of abuse, including cocaine, nicotine, and alcohol. This compound has also been found to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. In addition, N-cyclopropyl-4-(1-piperidinyl)benzamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-(1-piperidinyl)benzamide has several advantages for lab experiments. This compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, N-cyclopropyl-4-(1-piperidinyl)benzamide has a low potential for abuse and addiction, making it a safer alternative to other drugs of abuse. However, N-cyclopropyl-4-(1-piperidinyl)benzamide also has some limitations for lab experiments. This compound has a short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, N-cyclopropyl-4-(1-piperidinyl)benzamide is not very soluble in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-4-(1-piperidinyl)benzamide. One potential direction is to investigate the effects of N-cyclopropyl-4-(1-piperidinyl)benzamide on other dopamine receptor subtypes, such as the dopamine D2 receptor. Another direction is to study the effects of N-cyclopropyl-4-(1-piperidinyl)benzamide on other neurological disorders, such as depression and anxiety. Additionally, future studies could investigate the potential of N-cyclopropyl-4-(1-piperidinyl)benzamide as a therapeutic agent for the treatment of addiction, schizophrenia, and Parkinson's disease in humans. Overall, the study of N-cyclopropyl-4-(1-piperidinyl)benzamide has the potential to lead to the development of novel treatments for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that N-cyclopropyl-4-(1-piperidinyl)benzamide has a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. This receptor has been implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-piperidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-13-6-7-13)12-4-8-14(9-5-12)17-10-2-1-3-11-17/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIHWDBWSFRESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.